LogP Advantage Over Dimethyl Ester and 3-Methyl Positioning: 4‑Fold Higher Lipophilicity
The target compound exhibits a computed logP of 1.03, which is substantially higher than the dimethyl ester analog (logP = 0.25) and the 3‑methyl positional isomer (logP = 0.89) [1] [2] . This difference reflects the combined effect of the diethyl ester group and the 2‑methyl‑2‑cyano substitution pattern. The logP value of the des‑methyl analog (diethyl 2‑cyanobutanedioate) is even lower at –0.14 , indicating that the 2‑methyl group itself contributes roughly 1.2 logP units. Higher logP improves partitioning into organic phases, which increases extraction efficiency and broadens the solvent compatibility window for reactions under phase‑transfer or biphasic conditions.
| Evidence Dimension | Octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.03 (calculated via XLogP3 algorithm) |
| Comparator Or Baseline | Dimethyl 2-cyano-2-methylbutanedioate: logP = 0.25; Diethyl 2-cyano-3-methyl-succinate: logP = 0.89; Diethyl 2-cyanobutanedioate: logP = –0.14 |
| Quantified Difference | ΔlogP = +0.78 vs dimethyl ester; +0.14 vs 3‑methyl isomer; +1.17 vs des‑methyl analog |
| Conditions | All values calculated via XLogP3 (PubChem prediction method); same algorithm applied across all four compounds |
Why This Matters
When selecting a building block for reactions requiring efficient liquid–liquid extraction or biphasic catalysis, the 4‑fold higher logP of the target compound directly translates to lower mass‑transfer resistance and higher recovery yields compared to the dimethyl ester.
- [1] YYBY. Diethyl 2-cyano-2-methylsuccinate – LogP = 1.03258, PSA = 76.39, MW = 213.23. Available at: https://www.yybyy.com View Source
- [2] YYBY. Dimethyl 2-cyano-2-methylbutanedioate – LogP = 0.25238, PSA = 76.39, MW = 185.18. Available at: https://www.yybyy.com View Source
